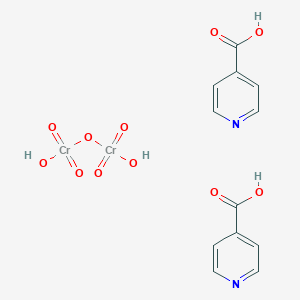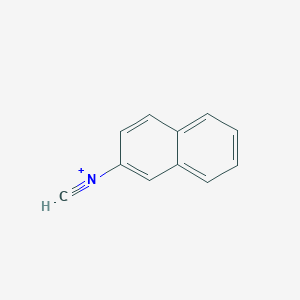
Erbium Perchlorate, 10,000 mg/L in H2O, 50 mL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Erbium Perchlorate, with the chemical formula Er(ClO4)3, is a compound consisting of erbium and perchlorate ions. It is typically found in solution form, such as “Erbium Perchlorate, 10,000 mg/L in H2O, 50 mL”. Erbium is a rare-earth element, known for its silvery-white appearance and its applications in various high-tech fields. Perchlorate is a powerful oxidizing agent, making erbium perchlorate a compound of interest in both research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Erbium Perchlorate can be synthesized by reacting erbium oxide (Er2O3) with perchloric acid (HClO4). The reaction typically occurs under controlled conditions to ensure the complete dissolution of erbium oxide and the formation of erbium perchlorate:
Er2O3+6HClO4→2Er(ClO4)3+3H2O
Industrial Production Methods
In industrial settings, the production of erbium perchlorate involves the use of high-purity erbium oxide and concentrated perchloric acid. The reaction is carried out in a controlled environment to prevent any side reactions and to ensure the purity of the final product. The resulting solution is then filtered and concentrated to achieve the desired concentration, such as 10,000 mg/L.
Analyse Chemischer Reaktionen
Types of Reactions
Erbium Perchlorate undergoes various chemical reactions, including:
Oxidation: Due to the presence of perchlorate ions, erbium perchlorate can act as an oxidizing agent.
Reduction: It can be reduced under specific conditions to form erbium chloride and other products.
Substitution: Erbium ions can participate in substitution reactions with other ligands.
Common Reagents and Conditions
Oxidation: Involves the use of reducing agents such as hydrogen gas or metals like zinc.
Reduction: Typically requires strong reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Can occur in the presence of complexing agents or ligands like ethylenediaminetetraacetic acid (EDTA).
Major Products Formed
Erbium Chloride (ErCl3): Formed during reduction reactions.
Complexes with Organic Ligands: Formed during substitution reactions.
Wissenschaftliche Forschungsanwendungen
Erbium Perchlorate has a wide range of applications in scientific research:
Chemistry: Used as a precursor for synthesizing luminescent metal-organic frameworks and fluorophosphate glasses.
Medicine: Investigated for its potential use in medical imaging and as a contrast agent due to its unique luminescent properties.
Wirkmechanismus
The mechanism by which Erbium Perchlorate exerts its effects is primarily related to the properties of erbium ions. Erbium ions can absorb and emit light at specific wavelengths, making them useful in optical applications. The perchlorate ions act as oxidizing agents, facilitating various chemical reactions. The molecular targets and pathways involved include the interaction of erbium ions with other molecules and the oxidation-reduction reactions facilitated by perchlorate ions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Erbium Chloride (ErCl3): Similar in terms of containing erbium ions but lacks the oxidizing properties of perchlorate.
Erbium Nitrate (Er(NO3)3): Another erbium compound with different anionic properties and applications.
Erbium Oxide (Er2O3): A precursor for synthesizing erbium perchlorate and other erbium compounds.
Uniqueness
Erbium Perchlorate is unique due to its combination of erbium and perchlorate ions, providing both luminescent properties and strong oxidizing capabilities. This makes it particularly valuable in applications requiring both properties, such as in the synthesis of advanced materials and in specific chemical reactions .
Eigenschaften
Molekularformel |
Cl3ErH3O12 |
|---|---|
Molekulargewicht |
468.6 g/mol |
IUPAC-Name |
erbium;perchloric acid |
InChI |
InChI=1S/3ClHO4.Er/c3*2-1(3,4)5;/h3*(H,2,3,4,5); |
InChI-Schlüssel |
RCRNYFSFVRLERM-UHFFFAOYSA-N |
Kanonische SMILES |
OCl(=O)(=O)=O.OCl(=O)(=O)=O.OCl(=O)(=O)=O.[Er] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![6-methyl-2-[2-(trifluoromethyl)phenyl]-1,3,6,2-dioxazaborocane-4,8-dione](/img/structure/B12060178.png)
![(2S)-2-[Bis[3,5-bis(trifluoromethyl)phenyl]-[(tert-butyldimethylsilyl)oxy]methyl]pyrrolidine](/img/structure/B12060184.png)



